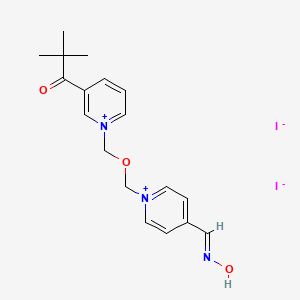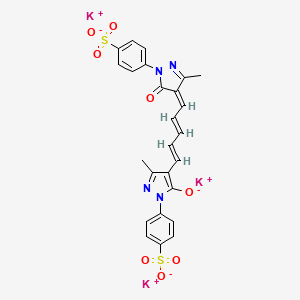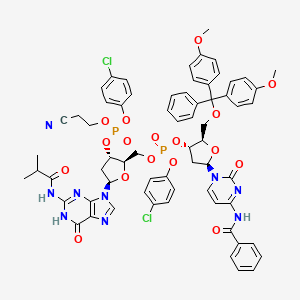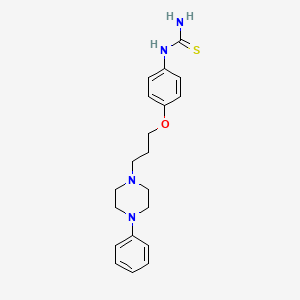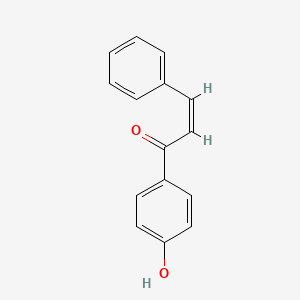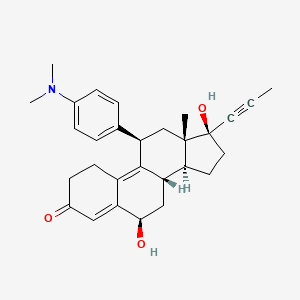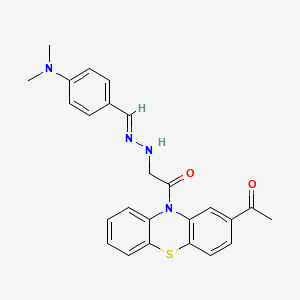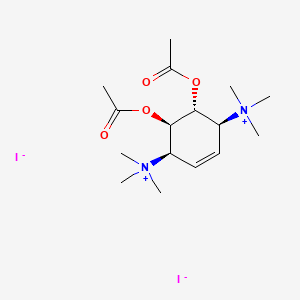
trans-2,3-Diacetoxy-1,4-cyclohexylenebis(trimethylammonium iodide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2,3-Diacetoxy-1,4-cyclohexylenebis(trimethylammonium iodide): is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes two acetoxy groups and two trimethylammonium iodide groups attached to a cyclohexylene ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of trans-2,3-Diacetoxy-1,4-cyclohexylenebis(trimethylammonium iodide) typically involves multiple steps, starting with the preparation of the cyclohexylene ring and subsequent functionalization. One common method involves the acetylation of a cyclohexylene derivative, followed by the introduction of trimethylammonium iodide groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods:
In an industrial setting, the production of trans-2,3-Diacetoxy-1,4-cyclohexylenebis(trimethylammonium iodide) may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
trans-2,3-Diacetoxy-1,4-cyclohexylenebis(trimethylammonium iodide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of acetoxy and trimethylammonium iodide groups, which can act as reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the acetoxy groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound, often targeting the trimethylammonium iodide groups.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, with reagents such as sodium methoxide or potassium hydroxide.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diacetoxy derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted cyclohexylene compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
In chemistry, trans-2,3-Diacetoxy-1,4-cyclohexylenebis(trimethylammonium iodide) is used as a reagent in organic synthesis, particularly in the preparation of complex molecules. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies.
Biology:
In biological research, this compound is utilized for its ability to interact with biological molecules. It can be used in studies involving enzyme inhibition, protein modification, and cell signaling pathways. Its trimethylammonium iodide groups are particularly useful in studying ionic interactions in biological systems.
Medicine:
In the medical field, trans-2,3-Diacetoxy-1,4-cyclohexylenebis(trimethylammonium iodide) has potential applications in drug development. Its ability to modify biological molecules makes it a candidate for the design of new therapeutic agents. Additionally, its interactions with cellular components can be explored for targeted drug delivery systems.
Industry:
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers. The compound’s stability and reactivity are advantageous in various manufacturing processes.
Wirkmechanismus
The mechanism of action of trans-2,3-Diacetoxy-1,4-cyclohexylenebis(trimethylammonium iodide) involves its interaction with molecular targets through its functional groups. The acetoxy groups can participate in esterification and hydrolysis reactions, while the trimethylammonium iodide groups can engage in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
trans-1,4-Diacetoxycyclohexa-2,5-diene: This compound shares the acetoxy groups but differs in the position and structure of the cyclohexylene ring.
trans-1,4-Cyclohexylene diisocyanate: This compound has isocyanate groups instead of acetoxy and trimethylammonium iodide groups, leading to different reactivity and applications.
1,4-Diacetoxy-trans-2-butene: This compound has a similar acetoxy functional group but differs in the overall structure and reactivity.
Uniqueness:
trans-2,3-Diacetoxy-1,4-cyclohexylenebis(trimethylammonium iodide) is unique due to the combination of acetoxy and trimethylammonium iodide groups on a cyclohexylene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from similar compounds.
Eigenschaften
CAS-Nummer |
137866-78-5 |
|---|---|
Molekularformel |
C16H30I2N2O4 |
Molekulargewicht |
568.23 g/mol |
IUPAC-Name |
[(1R,4S,5R,6R)-5,6-diacetyloxy-4-(trimethylazaniumyl)cyclohex-2-en-1-yl]-trimethylazanium;diiodide |
InChI |
InChI=1S/C16H30N2O4.2HI/c1-11(19)21-15-13(17(3,4)5)9-10-14(18(6,7)8)16(15)22-12(2)20;;/h9-10,13-16H,1-8H3;2*1H/q+2;;/p-2/t13-,14+,15-,16-;;/m1../s1 |
InChI-Schlüssel |
CSTGETGXIYKDEQ-QCDIAWODSA-L |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@@H](C=C[C@@H]([C@H]1OC(=O)C)[N+](C)(C)C)[N+](C)(C)C.[I-].[I-] |
Kanonische SMILES |
CC(=O)OC1C(C=CC(C1OC(=O)C)[N+](C)(C)C)[N+](C)(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


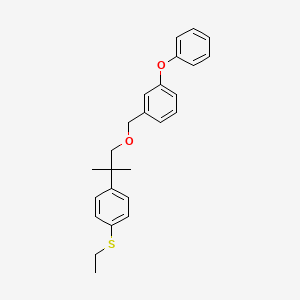
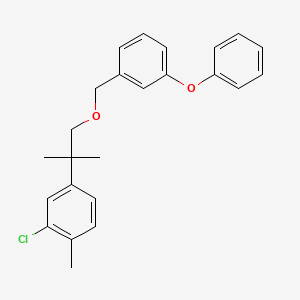
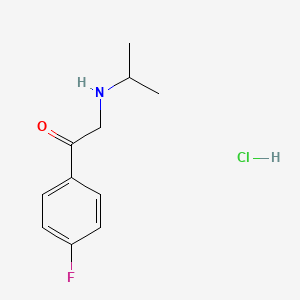
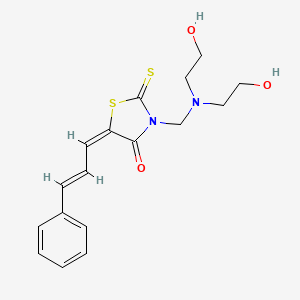
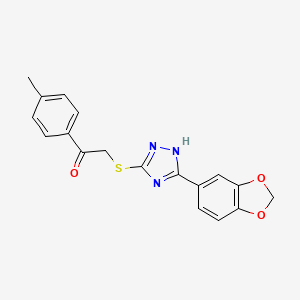
![[(3S,3aR,6S,6aS)-3-[4-(pyridine-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190747.png)
